5-Hydroxymethyl xylouridine: An In-depth Technical Guide
5-Hydroxymethyl xylouridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl xylouridine is a modified pyrimidine (B1678525) nucleoside, structurally analogous to thymidine (B127349). As a member of the xylouridine family, it features a xylose sugar moiety instead of the ribose or deoxyribose found in natural nucleosides. The presence of a hydroxymethyl group at the 5-position of the uracil (B121893) base further distinguishes it, suggesting potential for unique biological activities. This technical guide provides a comprehensive overview of the fundamental properties of 5-Hydroxymethyl xylouridine, drawing on available data for the compound and its close structural relatives to offer insights for research and drug development.
Core Properties
Quantitative data for 5-Hydroxymethyl xylouridine is limited in publicly accessible literature. The following table summarizes the available information.
| Property | Data | Reference |
| Chemical Structure | C₁₀H₁₄N₂O₇ | [1] |
| Molecular Weight | 274.23 g/mol | [2] |
| CAS Number | 52448-09-6 | [1] |
| Predicted Density | 1.689 ± 0.06 g/cm³ | |
| Predicted pKa | 9.01 ± 0.10 | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis and Characterization
Experimental Protocol (Hypothetical)
Based on general methods for nucleoside synthesis[3][5], a potential protocol would involve:
-
Protection of D-Xylose: Acetylation and benzoylation of D-xylose to form a stable, protected xylofuranose derivative suitable for glycosylation.
-
Silylation of 5-Hydroxymethyluracil: Treatment of 5-Hydroxymethyluracil with a silylating agent (e.g., hexamethyldisilazane) to enhance its solubility and reactivity.
-
Glycosylation: Coupling of the protected xylofuranose with the silylated 5-Hydroxymethyluracil in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) in an anhydrous solvent.
-
Purification of the Protected Nucleoside: Separation of the desired protected nucleoside from the reaction mixture using column chromatography.
-
Deprotection: Removal of the protecting groups (e.g., benzoyl groups) using a base, such as methanolic ammonia, to yield the final product.
-
Final Purification: Purification of 5-Hydroxymethyl xylouridine by recrystallization or column chromatography.
Spectroscopic Characterization
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 5-Hydroxymethyl xylouridine is not available in the reviewed literature. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the protons of the xylose sugar (anomeric proton, furanose ring protons, and hydroxymethyl protons) and the uracil base (H-6 proton and hydroxymethyl protons).
-
¹³C NMR: Resonances for the carbon atoms of the xylose moiety and the uracil base, including the carbonyl carbons.
-
IR: Absorption bands characteristic of hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (274.23 g/mol ).
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity and mechanism of action of 5-Hydroxymethyl xylouridine is limited. However, it is described as a thymidine analog with potential insertional activity towards replicated DNA.[6] Insights into its potential biological roles can be inferred from studies on structurally related compounds, primarily 5-hydroxymethyl-2'-deoxyuridine (B45661) (HMdU) and 5-Hydroxymethylfurfural (5-HMF).
Insights from 5-hydroxymethyl-2'-deoxyuridine (HMdU)
HMdU is a known product of oxidative DNA damage and has been studied for its cytotoxic and mutagenic effects.[7][8]
-
Incorporation into DNA: HMdU can be phosphorylated to its triphosphate form and subsequently incorporated into DNA during replication.[3]
-
Cytotoxicity: The incorporation of HMdU into DNA can lead to cytotoxicity.[9]
-
Marker for Oxidative Stress: Elevated levels of HMdU in DNA are considered a biomarker for oxidative stress and have been associated with an increased risk of certain cancers, such as breast cancer.[7]
Insights from 5-Hydroxymethylfurfural (5-HMF)
5-HMF, which shares the 5-hydroxymethyl moiety on a heterocyclic ring, has been shown to possess anti-inflammatory and neuroprotective properties.
-
Anti-inflammatory and Neuroprotective Effects: Studies have indicated that 5-HMF can activate the Nrf2/ARE signaling pathway, which is involved in the cellular antioxidant response.
-
Modulation of Inflammatory Pathways: 5-HMF has been shown to suppress the MAPK, NF-κB, and mTOR signaling pathways, which are key regulators of inflammation.
Hypothesized Signaling Pathways for 5-Hydroxymethyl xylouridine
Based on its structural similarities to thymidine and the known activities of related compounds, the following diagram illustrates potential, yet unconfirmed, signaling pathways and cellular effects of 5-Hydroxymethyl xylouridine.
Conclusion and Future Directions
5-Hydroxymethyl xylouridine represents an intriguing but understudied nucleoside analog. While its fundamental physicochemical properties and specific biological activities are not yet well-defined, its structural similarity to thymidine and other biologically active 5-hydroxymethylated compounds suggests a potential for significant cellular effects, likely through interference with DNA synthesis and modulation of key signaling pathways.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthesis protocol and full spectroscopic characterization (NMR, IR, MS) are crucial for enabling further biological studies.
-
Determination of Physicochemical Properties: Experimental determination of its melting point and solubility in various solvents will be essential for formulation and in vitro assay development.
-
In Vitro and In Vivo Evaluation: Comprehensive studies are needed to elucidate its specific biological activities, including its effects on cell proliferation, DNA integrity, and key signaling pathways in various cell lines and animal models.
-
Mechanism of Action Studies: Detailed investigations into its cellular uptake, metabolism, and molecular targets will be necessary to fully understand its mechanism of action.
A thorough understanding of these fundamental aspects will be paramount to unlocking the full therapeutic or research potential of 5-Hydroxymethyl xylouridine.
References
- 1. 5-Hydroxymethyl xylouridine | 52448-09-6 [chemicalbook.com]
- 2. 5-Hydroxymethyluridine | C10H14N2O7 | CID 121698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. (1986) | Gilles Gosselin | 66 Citations [scispace.com]
- 5. Synthesis of novel xylofuranosyloxymethyl nucleosides – Oriental Journal of Chemistry [orientjchem.org]
- 6. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from blood as a marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levels of 5-hydroxymethyl-2'-deoxyuridine in DNA from women participating in an intervention trial of low-fat and low-energy diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
